Sitafloxacin

Description

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

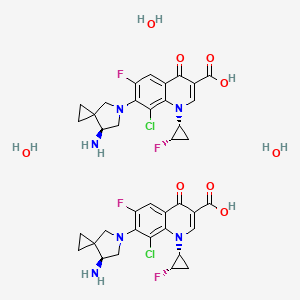

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of Sitafloxacin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for Sitafloxacin hydrate, a potent fluoroquinolone antibiotic. The following sections detail the primary synthetic routes, purification methodologies, and analytical considerations for this compound, with a focus on providing actionable experimental protocols and comparative data.

Synthesis of this compound

Two primary synthetic routes for this compound have been prominently described in the literature. The first route commences with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, while a second, more recent approach utilizes 2,4,5-trifluoro-3-chlorobenzoic acid as the starting material, reportedly offering advantages for industrial-scale production.[1]

Route 1: Synthesis from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

This synthetic pathway involves a multi-step process including condensation, cyclization, hydrolysis, and coupling reactions.[2][3] A general overview of this synthesis is presented below.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate

-

To a mixture of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (15 g, 56.3 mmol), add triethylorthoformate (60 mL) and anhydrous acetic anhydride (100 mL).[2]

-

Stir the mixture at 110-120 °C for 1.5 hours.[2]

-

Evaporate the solvents under reduced pressure to obtain the crude product.[2]

Step 2: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Dissolve the crude product from Step 1 in methylene dichloride (50 mL).[2]

-

In a separate flask, dissolve (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate in a suitable solvent and neutralize to obtain the free amine.

-

The subsequent reaction involves condensation with the product from Step 1, followed by cyclization. One method describes dissolving the intermediate in anhydrous 1,4-dioxane (70 mL) and adding NaH (2 g, 60%).[2]

-

After stirring for 1 hour, the mixture is worked up by extraction with ethyl acetate, washing with hydrochloric acid and water, and drying over sodium sulfate.[2]

-

The product is precipitated with n-hexane to yield the desired compound (12.49 g, 78% yield).[2]

Step 3: Synthesis of 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Add the product from Step 2 (12.4 g, 34.3 mmol) to a mixture of concentrated hydrochloric acid (125 mL) and acetic acid (125 mL).[2]

-

Stir the mixture at 120-130 °C for 2 hours.[2]

-

Dilute the reaction with water (500 mL) to precipitate the product.[2]

-

Filter the precipitate, wash with water and ether, and dry under reduced pressure to afford the carboxylic acid (8.72 g, 76.2% yield).[2]

Step 4: Synthesis of this compound

-

The carboxylic acid from Step 3 is then condensed with (S)-N-((oxoboryl)methylene)-5-azaspiro[3][4]heptan-7-amine.[2][3] This is followed by a deprotection step to yield this compound.[2]

-

One protocol describes dissolving the protected intermediate (8.5 g, 18.3 mmol) in phenyl methyl ether (80 mL) and adding trifluoroacetic acid (200 mL) in an ice bath.[2]

-

After stirring, the solvent is evaporated, and the residue is treated with water. The pH is adjusted to 11-12 with NaOH solution, washed with chloroform, and then the aqueous layer's pH is adjusted to 7 with concentrated hydrochloric acid.[2]

-

The product is extracted with chloroform, washed with water, dried, and evaporated. Recrystallization from ethanol and concentrated ammonia gives the final product (6.7 g, 86% yield).[2]

Overall Yield: The total conversion for this synthesis route is reported to be between 52-65%.[2][3]

Route 2: Synthesis from 2,4,5-Trifluoro-3-chlorobenzoic Acid

This alternative route is presented as a more cost-effective and operationally simple method suitable for large-scale production.[1]

Experimental Protocol:

Step 1: Acylation

-

2,4,5-trifluoro-3-chlorobenzoic acid is reacted with oxalyl chloride in the presence of DMF to form the corresponding acyl chloride.[1] For example, 168g of the starting acid is dissolved in 550mL of DMF, and 111.6g of oxalyl chloride is added, reacting at 40°C for 2.5 hours.[1]

Step 2: Esterification and Subsequent Reactions

-

The resulting acyl chloride is then reacted with N,N-dimethylamino ethyl propenoate in the presence of triethylamine.[1]

-

This is followed by a series of substitution, cyclization, another substitution, and finally deprotection steps to yield this compound.[1]

Quantitative Data Summary for Synthesis

| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield | Reference |

| Route 1, Step 2 | Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate | (1R, 2S)-(-)-cis-1-amino-2-fluorocyclopropane, NaH | 1,4-dioxane, 1h stirring | Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 78% | [2] |

| Route 1, Step 3 | Product from Step 2 | conc. HCl, Acetic acid | 120-130 °C, 2h | 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 76.2% | [2] |

| Route 1, Step 4 | Protected this compound intermediate | Trifluoroacetic acid | Ice bath to room temperature | This compound | 86% | [2] |

| Route 1, Overall | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | - | - | This compound | 52-65% | [2][3] |

Purification of this compound Hydrate

Crude this compound requires purification to meet pharmaceutical standards. The final product is typically isolated as a hydrate, often as a sesquihydrate (1.5 water molecules).[1][2]

Purification via pH Adjustment and Precipitation

This method involves dissolving the crude product in a basic aqueous solution, followed by purification steps and precipitation.[4]

Experimental Protocol:

-

Add 30-40g of crude this compound to 500ml of water.[4]

-

Slowly add 0.1mol/L sodium hydroxide solution while stirring until the precipitate is completely dissolved.[4]

-

Decolorize the solution with activated carbon and filter to remove physical impurities.[4]

-

To the filtrate, add a mixture of ethanol and acetone to induce crystallization. A specific example uses 100ml of ethanol and 350ml of acetone.[4]

-

Stir for 45-60 minutes to allow for crystallization.[4]

-

Filter the resulting solid, wash, and dry to obtain purified this compound hydrate.[4]

Recrystallization from a Solvent/Anti-Solvent System

This method utilizes a solvent system to dissolve the crude product followed by the addition of an anti-solvent to induce crystallization.[1]

Experimental Protocol:

-

Dissolve the crude this compound product in a mixture of dehydrated alcohol and ammoniacal liquor (e.g., 2:1 v/v) at 35-40 °C.[1] The amount of solvent mixture used is about 8-9 times the weight of the crude product.[1]

-

Add activated carbon for decolorization and filter the solution.[1]

-

To the filtrate, add an anti-solvent such as acetone (0.6 times the volume of the mixed solvent) or methyl ethyl ketone (0.5 times the volume).[1]

-

Cool the mixture to 0-5 °C to promote crystallization.[1]

-

Filter the crystals and dry them under reduced pressure at 40-45 °C for over 12 hours to obtain the high-purity this compound 1.5 hydrate.[1]

Quantitative Data for Purification

| Purification Method | Crude this compound (g) | Solvent System | Key Steps | Final Product | Reference |

| pH Adjustment and Precipitation | 30-40 | Water, 0.1M NaOH, Ethanol, Acetone | Dissolution in base, decolorization, precipitation with organic solvents | Purified this compound Hydrate | [4] |

| Recrystallization from Solvent/Anti-Solvent System | - | Dehydrated alcohol, Ammoniacal liquor, Acetone/MEK | Dissolution, decolorization, anti-solvent precipitation, cooling | High-purity this compound 1.5 Hydrate | [1] |

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[5][6] Reversed-phase HPLC methods are common, often utilizing a C18 column.[6] Detection is commonly performed using a PDA detector at around 300 nm.[6] The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile.[7]

Common impurities that may be encountered during the synthesis of this compound include starting materials, intermediates, and by-products of side reactions.[][9][10]

Visualizations

Caption: Synthesis Pathway of this compound (Route 1).

Caption: General Workflow for the Purification of this compound Hydrate.

References

- 1. CN103524487A - this compound preparation method - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. CN113181125A - this compound hydrate tablet and preparation method thereof - Google Patents [patents.google.com]

- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caslab.com [caslab.com]

- 10. This compound Impurity R - Protheragen [protheragen.ai]

The Potent Activity of Sitafloxacin Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin, a fourth-generation fluoroquinolone, exhibits a broad spectrum of antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] A distinguishing feature of this compound is its potent efficacy against anaerobic bacteria, a critical attribute for treating polymicrobial infections, particularly those of intra-abdominal, gynecological, and odontogenic origin.[3][4] This technical guide provides an in-depth analysis of this compound's spectrum of activity against key anaerobic pathogens, supported by quantitative data, detailed experimental methodologies, and a visualization of the core experimental workflow.

This compound's mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[2][5][6] This dual-targeting mechanism is believed to contribute to its potent activity and potentially a lower propensity for resistance development.[7][8] Compared to older fluoroquinolones like ciprofloxacin and ofloxacin, this compound consistently demonstrates lower minimum inhibitory concentrations (MICs) against a variety of anaerobic bacteria.[1][2]

In Vitro Susceptibility of Anaerobic Bacteria to this compound

The following tables summarize the in vitro activity of this compound against a range of clinically significant anaerobic bacteria, as determined by various studies. The data is presented as the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Activity of this compound against Bacteroides fragilis Group

| Organism | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |

| Bacteroides fragilis | 406 (pooled) | 0.25 | 0.5 | Ciprofloxacin: >128, Clinafloxacin: 0.5, Gatifloxacin: 2, Levofloxacin: 4, Moxifloxacin: 2, Trovafloxacin: 1 |

| Bacteroides fragilis group | 387 | Not Reported | Not Reported | Moxifloxacin: Susceptibility 55.6% |

Data synthesized from multiple sources.[9][10][11][12]

Table 2: Activity of this compound against Clostridium difficile

| Organism | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |

| Clostridium difficile | 80 | 1 | 2 | Moxifloxacin: ≥16 |

| Moxifloxacin-resistant C. difficile | 19 | 1 | 2 | Clinafloxacin: 2 |

Data from a study on clinical isolates of Clostridium difficile.[7][13]

Table 3: Activity of this compound against Other Clinically Important Anaerobes

| Organism | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Peptostreptococcus spp. | Not Specified | Not Specified | 0.03 - 0.25 |

| Prevotella spp. | Not Specified | Not Specified | 0.03 - 0.25 |

| Porphyromonas spp. | Not Specified | Not Specified | 0.03 - 0.25 |

| Fusobacterium spp. | Not Specified | Not Specified | 0.03 - 0.25 |

Data from a 2012 study on clinical isolates in Japan.[14]

Experimental Protocols

The determination of this compound's in vitro activity against anaerobic bacteria is predominantly conducted using the agar dilution or broth microdilution methods, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

-

Bacterial Isolate Preparation: Anaerobic bacterial isolates are cultured from clinical specimens and subcultured on appropriate agar plates to ensure purity and viability. A standardized inoculum is prepared by suspending colonies in a suitable broth, such as Brucella broth supplemented with hemin and vitamin K1, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations to be tested. These dilutions are then added to the wells of a microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. The plates are then incubated under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 5% CO2, 10% H2, and 85% N2) at 35-37°C for 48 hours.

-

MIC Determination: Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

-

Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1) are prepared, each containing a specific concentration of this compound.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

MIC Determination: The plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of this compound that prevents the growth of the bacterial isolate.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against anaerobic bacteria.

Caption: Workflow for MIC determination against anaerobic bacteria.

Conclusion

This compound demonstrates excellent in vitro activity against a broad range of anaerobic bacteria, including clinically important species such as Bacteroides fragilis and Clostridium difficile. Its low MIC values, often superior to those of other fluoroquinolones, underscore its potential as a valuable therapeutic option for the management of anaerobic and mixed bacterial infections. The standardized methodologies for susceptibility testing are crucial for the accurate assessment of its efficacy and for guiding appropriate clinical use. Further research into the specific interactions of this compound with the DNA gyrase and topoisomerase IV of various anaerobic species will continue to enhance our understanding of its potent antimicrobial action.

References

- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. can-r.com [can-r.com]

- 13. academic.oup.com [academic.oup.com]

- 14. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sitafloxacin's Dual Inhibition of DNA Gyrase and Topoisomerase IV: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sitafloxacin, a fourth-generation fluoroquinolone, exhibits potent broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key factor in its enhanced efficacy and a potentially lower propensity for resistance development compared to earlier-generation fluoroquinolones. This technical guide provides an in-depth analysis of the molecular interactions, inhibitory kinetics, and experimental methodologies used to characterize this compound's mechanism of action. Quantitative data are presented to facilitate comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the underlying research techniques.

Introduction: The Dual-Targeting Advantage of this compound

Fluoroquinolone antibiotics exert their bactericidal effects by inhibiting the function of DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] DNA gyrase introduces negative supercoils into DNA, a process vital for DNA replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes.[3]

This compound distinguishes itself through its balanced and potent inhibition of both enzymes.[1][2] Unlike many other fluoroquinolones that show a preference for either DNA gyrase or topoisomerase IV, this compound's dual action ensures that both critical cellular processes are effectively disrupted.[1][2] This balanced activity is believed to contribute to its broad spectrum of activity and its efficacy against some fluoroquinolone-resistant strains.[4]

Mechanism of Inhibition: Trapping the Cleavage Complex

The bactericidal action of this compound stems from its ability to stabilize the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand.[1][5] This "cleavage complex" is a transient intermediate in the normal catalytic cycle of the enzyme. By binding to this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[1][5] These breaks trigger a cascade of events, including the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[1][5] The formation of this ternary drug-enzyme-DNA complex is a hallmark of fluoroquinolone action.[6]

Quantitative Analysis of Enzyme Inhibition

The potency of this compound against DNA gyrase and topoisomerase IV is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates greater potency.

Table 1: IC50 Values of this compound and Comparators against DNA Gyrase

| Bacterial Species | This compound (µg/mL) | Levofloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Sparfloxacin (µg/mL) | Tosufloxacin (µg/mL) | Gatifloxacin (µg/mL) |

| Enterococcus faecalis | 1.38[7] | 28.1[7] | 27.8[7] | 25.7[7] | 11.6[7] | 5.60[7] |

| Escherichia coli | 0.13[8] | 0.39[8] | 0.32[8] | - | - | - |

| Streptococcus pneumoniae | - | 3-12 times higher than Topo IV IC50[9] | 3-12 times higher than Topo IV IC50[9] | 3-12 times higher than Topo IV IC50[9] | 3-12 times higher than Topo IV IC50[9] | - |

Table 2: IC50 Values of this compound and Comparators against Topoisomerase IV

| Bacterial Species | This compound (µg/mL) | Levofloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Sparfloxacin (µg/mL) | Tosufloxacin (µg/mL) | Gatifloxacin (µg/mL) |

| Enterococcus faecalis | 1.42[7] | 8.49[7] | 9.30[7] | 19.1[7] | 3.89[7] | 4.24[7] |

| Staphylococcus aureus | 0.39[8] | 2.36[8] | 2.83[8] | - | - | - |

| Streptococcus pneumoniae | Lowest among tested quinolones[9] | - | - | - | - | - |

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a series of well-defined in vitro assays. The following sections detail the methodologies for key experiments.

Purification of Recombinant DNA Gyrase and Topoisomerase IV

Objective: To obtain pure and active enzymes for in vitro inhibition assays.

Methodology:

-

Gene Cloning and Expression: The genes encoding the subunits of DNA gyrase (GyrA and GyrB) and topoisomerase IV (ParC and ParE) from the target bacterial species are cloned into expression vectors. These vectors are then transformed into a suitable host, typically Escherichia coli, for overexpression of the recombinant proteins.

-

Cell Lysis: The bacterial cells overexpressing the target proteins are harvested and lysed to release the cellular contents.

-

Purification: The recombinant protein subunits are purified from the cell lysate using a series of chromatographic techniques. Affinity chromatography, such as with a nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins, is a common and effective method.

-

Enzyme Reconstitution: The purified subunits (GyrA and GyrB for DNA gyrase; ParC and ParE for topoisomerase IV) are mixed in appropriate ratios to reconstitute the active heterotetrameric enzyme complex.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pBR322), purified DNA gyrase, ATP, and an appropriate buffer system.

-

Inhibitor Addition: Varying concentrations of this compound (or other test compounds) are added to the reaction mixtures. A control reaction without any inhibitor is also included.

-

Incubation: The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA).

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Data Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each drug concentration. The IC50 value is then calculated from the dose-response curve.

Topoisomerase IV Decatenation Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the decatenation activity of topoisomerase IV.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), purified topoisomerase IV, ATP, and a suitable buffer.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures, along with a no-inhibitor control.

-

Incubation: The reactions are incubated at 37°C to allow for the decatenation of the kDNA into individual minicircles.

-

Reaction Termination: The reaction is stopped.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel.

-

Data Analysis: The gel is stained and visualized. The amount of released minicircles is quantified to determine the extent of inhibition at each this compound concentration. The IC50 is calculated from the resulting dose-response curve.

Conclusion and Future Directions

This compound's potent and balanced dual inhibition of DNA gyrase and topoisomerase IV underscores its significance as a powerful antibacterial agent. The quantitative data clearly demonstrate its superiority over several other fluoroquinolones against key bacterial pathogens. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced mechanisms of fluoroquinolone action and the development of novel inhibitors.

Future research should continue to explore the structure-activity relationships of this compound and its analogs to further optimize their inhibitory profiles. Investigating the impact of this compound on the topoisomerases of a wider range of clinically relevant and emerging resistant pathogens will be crucial. Furthermore, detailed structural studies of the this compound-enzyme-DNA ternary complex will provide invaluable insights for the rational design of next-generation antibiotics that can overcome existing resistance mechanisms.

References

- 1. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 4. inspiralis.com [inspiralis.com]

- 5. researchgate.net [researchgate.net]

- 6. Overexpression and Purification of Bacterial Topoisomerase IV | Springer Nature Experiments [experiments.springernature.com]

- 7. Overexpression and purification of bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression and purification of bacterial topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and developmental history of Sitafloxacin

An In-depth Technical Guide to the Discovery and Developmental History of Sitafloxacin

Executive Summary

This compound (formerly DU-6859a) is a fourth-generation fluoroquinolone antibiotic distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical pathogens, including many multi-drug resistant (MDR) strains.[1][2][3] Developed by Daiichi Sankyo Co., Ltd., the same company that pioneered ofloxacin and levofloxacin, this compound emerged from extensive lead optimization efforts to enhance potency and expand its antibacterial spectrum.[4][5][6] Its mechanism of action involves the potent and balanced inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which disrupts DNA replication and repair, leading to rapid bactericidal effects.[4][7][8] Preclinical studies demonstrated superior in vitro activity compared to earlier fluoroquinolones against a wide array of clinical isolates.[9][10] this compound exhibits favorable pharmacokinetics, including good oral bioavailability and wide tissue distribution.[11][12] Clinical trials have confirmed its efficacy and safety in treating respiratory and urinary tract infections, leading to its approval in Japan in 2008 and subsequently in other countries like Thailand.[4][10][13][14] This guide provides a detailed overview of the discovery, mechanism, preclinical and clinical development, and regulatory journey of this compound for researchers and drug development professionals.

Discovery and Lead Optimization

The development of this compound represents a significant milestone in the evolution of quinolone antibiotics, a journey that began with the discovery of nalidixic acid in the 1960s.[4] The progression to second-generation fluoroquinolones, such as ciprofloxacin, involved the addition of a fluorine atom at position 6 and a piperazine ring at position 7, which enhanced activity against Gram-negative bacteria.[4] The development of fourth-generation agents like this compound focused on improving potency against Gram-positive bacteria and anaerobes while retaining robust Gram-negative coverage.

Lead Optimization Pathway

The molecular architecture of this compound (DU-6859a) was rationally designed through extensive structure-activity relationship (SAR) studies. The key structural modifications that differentiate this compound from its predecessors include a unique 7-amino-5-azaspiro[4][7]heptane ring at the C-7 position and a cis-2-fluorocyclopropyl group at the N-1 position.[9][15] These modifications contribute to its enhanced binding affinity for both DNA gyrase and topoisomerase IV and its potent activity against resistant pathogens.[4][16]

Caption: Evolutionary path from nalidixic acid to this compound.

Mechanism of Action

Like all fluoroquinolones, this compound's bactericidal activity stems from its interaction with bacterial type II topoisomerases.[4] These enzymes, DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are critical for managing DNA topology during replication, transcription, and repair.[4][7]

Inhibition of DNA Gyrase and Topoisomerase IV

This compound stabilizes the covalent complex formed between the topoisomerase enzymes and bacterial DNA after the DNA strands have been cleaved.[7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[4][7] This process halts essential cellular functions like DNA replication and transcription, ultimately triggering bacterial cell death.[4]

A key feature of this compound is its balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism is believed to contribute to its high potency and a lower propensity for the development of resistance.[4] In Gram-negative bacteria like E. coli, DNA gyrase is the primary target, whereas in Gram-positive bacteria like S. aureus, topoisomerase IV is often the more sensitive target.[9]

Caption: Mechanism of action of this compound.

Quantitative Inhibitory Activity

In vitro assays quantifying the 50% inhibitory concentration (IC₅₀) demonstrate this compound's potent activity against purified bacterial enzymes, often exceeding that of comparators like ciprofloxacin and levofloxacin.[9]

Table 1: Inhibitory Activity of this compound and Comparators against Bacterial Topoisomerases | Compound | IC₅₀ (µg/mL) | | :--- | :---: | | | E. coli DNA Gyrase | S. aureus Topoisomerase IV | | This compound | 0.13[9] | 0.42 (vs. decatenation)[9] | | Ciprofloxacin | 0.29[9] | 3.1[9] | | Levofloxacin | 0.48[9] | 3.1[9] |

Note: IC₅₀ values can vary based on specific assay conditions.

Preclinical Development

In Vitro Antimicrobial Activity

This compound exhibits potent in vitro activity against a broad range of clinically relevant pathogens. Its minimum inhibitory concentrations (MICs) are consistently lower than those of many other fluoroquinolones, particularly against Gram-positive cocci and resistant Gram-negative bacilli.[13][17][18]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC₉₀) of this compound against Key Pathogens (µg/mL)

| Organism | This compound | Levofloxacin | Ciprofloxacin | Moxifloxacin |

|---|---|---|---|---|

| Streptococcus pneumoniae | 0.03[18] | 1[18] | 1[18] | 0.12[18] |

| Staphylococcus aureus (MSSA) | 0.5[18] | 8[18] | 2[18] | 2[18] |

| Haemophilus influenzae | ≤0.004[18] | 0.03[18] | 0.03[18] | 0.06[18] |

| Escherichia coli | 2[18] | >64[18] | >64[18] | 16[18] |

| Pseudomonas aeruginosa | 4[18] | 32[18] | >64[18] | 32[18] |

| Acinetobacter baumannii | 0.5-1[17] | 8-16[17] | 8-16[17] | 4-8[17] |

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values cited are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: this compound and comparator agents are serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation: Each well of the microtiter plate containing the diluted antibiotics is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

Caption: Experimental workflow for MIC determination.

Pharmacokinetics and Pharmacodynamics (PK/PD)

This compound demonstrates pharmacokinetic properties suitable for clinical use.[12] For fluoroquinolones, bactericidal efficacy is best correlated with the ratio of the 24-hour area under the serum concentration-time curve to the MIC (AUC₂₄/MIC).[3][4] Studies show that an AUC/MIC ratio of 30 to 40 is typically required for successful bacterial eradication.[3] The standard dosage of 50 mg twice daily achieves an AUC/MIC ratio greater than 100 for 90% of susceptible respiratory pathogens.[3]

Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (BA) | 89% | [12][19] |

| Half-life (t₁/₂) | 6.6 hours | [19] |

| Volume of Distribution (Vd) | 1.50 L/kg | [19] |

| Clearance (CL) | 3.70 mL/min/kg | [19] |

| Fraction Unbound in Plasma (fu) | 51% | [19] |

| Fraction Excreted Unchanged in Urine | ~70% |[12][19] |

Clinical Development

This compound has been evaluated in numerous clinical trials for various infectious diseases. A meta-analysis of five randomized controlled trials (RCTs) involving 756 patients confirmed its noninferiority to comparator antibiotics for treating acute bacterial infections.[20]

Clinical Efficacy

Table 4: Summary of Clinical Efficacy of this compound from a Meta-Analysis

| Indication | Population | This compound Clinical Response | Comparator Clinical Response | Odds Ratio (95% CI) |

|---|---|---|---|---|

| Acute Bacterial Infections (Overall) | 375 Sitafloxacin381 Comparator | 94.6%[20] | 92.5%[20] | 1.01 (0.24–4.32)[20] |

| Complicated UTI / Pyelonephritis | N/A | 96.9%[13][20] | 91.3%[13][20] | 2.08 (0.35–12.44)[13][20] |

| Pneumonia | N/A | 88.6%[20] | N/A | 0.36 (0.11–1.21)[20] |

A separate multicenter trial comparing this compound to moxifloxacin for community-acquired pneumonia (CAP) found that this compound (100 mg once or twice daily) was not inferior to moxifloxacin (400 mg once daily).[21] The clinical cure rate at the test-of-cure visit was 94.8% for this compound 100 mg once daily and 95.0% for moxifloxacin.[21]

Clinical Development Workflow

The clinical development of an antibiotic like this compound follows a structured, multi-phase process regulated by health authorities.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound roles in the treatment of bacterial infections | Infection Update [infectweb.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 8. Sitaquin | 50 mg | Tablet | সিটাকুইন ৫০ মি.গ্রা. ট্যাবলেট | Ziska Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 9. Antibacterial Activities and Inhibitory Effects of this compound (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Pharmacokinetic and microbial susceptibility studies of this compound | Infection Update [infectweb.com]

- 12. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmatonline.com [jmatonline.com]

- 15. CN105566287A - this compound compound - Google Patents [patents.google.com]

- 16. What is this compound Fumarate used for? [synapse.patsnap.com]

- 17. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound [drugcentral.org]

- 20. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A randomized, controlled, multicenter clinical trial to evaluate the efficacy and safety of oral this compound versus moxifloxacin in adult patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Sitafloxacin: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The information herein is intended to support laboratory research, formulation development, and quality control activities. This document details key properties, provides standardized experimental protocols for their determination, and illustrates the compound's mechanism of action.

Core Physicochemical Properties

This compound, with the chemical name 7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is a broad-spectrum antibiotic.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: General Physicochemical Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈ClF₂N₃O₃ | [1] |

| Molecular Weight | 409.81 g/mol | [1] |

| Appearance | White to beige or faint yellow solid/powder | [3] |

| CAS Number | 127254-12-0 (anhydrous) | [1] |

| 163253-35-8 (sesquihydrate) | [1] | |

| Melting Point | 225 °C (with decomposition) for the sesquhydrate form. | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | 1.0 mg/mL (1.14 mM) | [5] |

| 131 mg/mL (for sesquihydrate) | [4] | |

| DMSO | 6.45 mg/mL (7.38 mM) | [5] |

| 15 mg/mL (34.33 mM) | [6] | |

| Ethanol | Insoluble | [6] |

| Methanol | Slightly soluble | [7] |

| DMF | Slightly soluble | [7] |

Note: Solubility can be influenced by factors such as the crystalline form (polymorphism), temperature, and the use of fresh versus hygroscopic solvents.[6][8]

Table 3: Lipophilicity and Ionization Constant of this compound

| Property | Value | Reference |

| LogP (Octanol/Water Partition Coefficient) | Data not available in the searched literature. A higher value indicates greater lipophilicity. | |

| pKa (Acid Dissociation Constant) | Data not available in the searched literature. Fluoroquinolones typically have two pKa values, one for the carboxylic acid group and one for the basic amine group. Reduced activity has been noted at low pH. | [9] |

Crystalline Structure and Stability

This compound can exist in various crystalline forms, including two anhydrates (α-form and β-form) and three hydrates (hemihydrate, monohydrate, and sesquihydrate).[10] These different solid-state forms, known as polymorphs and hydrates, can significantly impact the drug's physicochemical properties.

-

Photostability: The β-anhydrate form of this compound has been shown to have the lowest photostability.[10] This is attributed to intramolecular hydrogen bonding that results in a greater absorption of photoenergy and subsequent degradation.[10] this compound is known to be photo-labile in aqueous solutions, with dechlorination being a key step in its photodegradation.[11]

-

Hygroscopicity: The sesquihydrate form displays a more significant weight change in response to varying relative humidity compared to other crystalline forms.[10]

-

Solubility: The specific crystalline structure affects the solubility of this compound.[10]

Mechanism of Action: Dual Inhibition of Bacterial DNA Enzymes

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism contributes to its broad spectrum of activity and potency against resistant strains.[9][13] The process involves the formation of a stable ternary complex with the enzyme and bacterial DNA, which ultimately leads to the arrest of DNA replication and transcription, triggering cell death.[12]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound in a laboratory setting.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This method provides a precise melting point and information on polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to heat from ambient temperature to 250 °C at a constant rate of 10 °C/minute.

-

Maintain a constant inert gas (e.g., nitrogen) flow rate of 50 mL/minute.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting of the substance. Any other thermal events, such as polymorphic transitions, will also be observed.

Determination of Aqueous Solubility (Shake-Flask Method)

This equilibrium solubility method is considered the gold standard.

Methodology:

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

-

Sample Addition: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., glass vial).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP)

This method assesses the lipophilicity of the compound.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer at a pH where this compound is predominantly in its unionized form (e.g., pH 7.4). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer.

-

Partitioning: Dissolve a known amount of this compound in the pre-saturated buffer. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the two phases to separate completely.

-

Sample Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Photostability and Forced Degradation Studies

These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of this compound. The protocols should follow ICH Q1B guidelines.

4.4.1. Photostability Testing

-

Sample Preparation: Expose the solid drug substance and a solution of the drug to a light source. A control sample should be protected from light.

-

Exposure Conditions: The light source should provide a combined visible and UV output. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.

-

Analysis: After exposure, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.

4.4.2. Forced Degradation Studies

-

Stress Conditions: Subject this compound to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Conclusion

This guide provides essential physicochemical data and standardized laboratory protocols for this compound. A thorough understanding of these properties is fundamental for researchers and developers working with this potent antibiotic. The provided methodologies offer a framework for consistent and reliable characterization, ensuring data quality in research and development settings.

References

- 1. This compound | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN105566287A - this compound compound - Google Patents [patents.google.com]

- 4. This compound [drugfuture.com]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of this compound, a novel fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photochemical behavior of this compound, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

Sitafloxacin's activity against atypical pathogens like Mycoplasma and Chlamydia

Introduction: Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates broad-spectrum and potent activity against a variety of bacterial pathogens, including the atypical organisms Mycoplasma and Chlamydia. These intracellular bacteria are common causes of respiratory and urogenital tract infections, and the emergence of resistance to other antimicrobial agents has necessitated the exploration of alternative therapeutic options. This technical guide provides an in-depth analysis of this compound's efficacy against Mycoplasma and Chlamydia species, detailing its in vitro activity, mechanism of action, and the experimental protocols used for its evaluation.

In Vitro Activity of this compound

This compound exhibits robust in vitro activity against various species of Mycoplasma and Chlamydia, often surpassing the potency of other fluoroquinolones and macrolides. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from multiple studies.

Table 1: In Vitro Activity of this compound against Mycoplasma Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mycoplasma pneumoniae | 14 | - | - | 0.03 | [1][2] |

| Mycoplasma genitalium (parent strain) | 1 | 0.125 | - | - | [3] |

| Mycoplasma genitalium (ciprofloxacin-selected mutants) | 3 | 0.125 - 0.25 | - | - | [3] |

Table 2: In Vitro Activity of this compound against Chlamydia Species

| Organism | No. of Strains | MIC Range (µg/mL) | MCC Range (µg/mL) | Reference |

| Chlamydia pneumoniae | 15 | 0.031 - 0.125 | 0.031 - 0.125 | [4][5] |

| Chlamydia trachomatis | 7 | 0.031 - 0.125 | 0.031 - 0.125 | [4][5] |

| Chlamydia psittaci | 5 | 0.031 - 0.125 | 0.031 - 0.125 | [4][5] |

| Chlamydia trachomatis | 5 | 0.015 - 0.03 | - | [1][2] |

| Chlamydophila pneumoniae | 5 | 0.03 - 0.06 | - | [1][2] |

Mechanism of Action

This compound's bactericidal activity is a result of its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are critical for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[6][8] this compound exhibits a balanced inhibitory profile against both enzymes, which is believed to contribute to its potent activity and a lower propensity for resistance development.[7]

References

- 1. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 7. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Understanding the pharmacokinetics and bioavailability of Sitafloxacin

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Sitafloxacin

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many resistant strains.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing dosage regimens and ensuring therapeutic success. This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of this compound, tailored for researchers, scientists, and drug development professionals.

Absorption

Following oral administration, this compound is absorbed rapidly and completely.[1][3] Pharmacokinetic studies consistently show that peak plasma concentrations (Cmax) are reached relatively quickly.

-

Rate of Absorption: The time to reach Cmax (Tmax) is typically observed between 0.85 and 1.25 hours under fasting conditions.[1][4]

-

Effect of Food: The presence of food can delay the rate of absorption, resulting in a prolonged Tmax.[1] This is likely due to a delay in gastric emptying. However, food does not appear to significantly impact the overall extent of absorption.[1][5] For optimal absorption kinetics, administration under fasting conditions is often recommended.[1]

Distribution

This compound exhibits wide distribution throughout the body, a key characteristic for treating systemic and deep-tissue infections.

-

Volume of Distribution (Vd): The mean volume of distribution has been reported to be approximately 180 liters after oral administration and 150 liters following intravenous administration, indicating extensive tissue penetration.[4]

-

Protein Binding: this compound demonstrates moderate binding to serum proteins, with approximately 50% of the drug being bound.[1]

-

Tissue Penetration: The drug effectively penetrates various tissues and fluids. Notably, it achieves high concentrations in the epithelial lining fluid (ELF) of the lungs, with penetration ratios based on the area under the curve (AUC) reported to be between 0.85 and 1.0.[3][6] Studies in animal models (rats) show the highest concentrations of drug-related radioactivity in the kidneys and liver.[7] Conversely, concentrations in the cerebrum and spinal cord are considerably lower than serum levels.[7][8]

Metabolism

This compound undergoes limited metabolism in the body.

-

Metabolic Pathways: The primary metabolic pathway for this compound is glucuronide conjugation.[1] In vitro studies have identified UGT1A1 and UGT1A9 as the key enzymes involved in this process.[9]

-

Cytochrome P450 (CYP) Interactions: this compound shows a moderate inhibitory effect on the CYP1A enzyme but does not significantly affect other CYP450 isoenzymes.[1][9] This suggests a relatively low potential for drug-drug interactions mediated by the major CYP pathways.

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys.

-

Renal Excretion: A significant portion of the administered dose is excreted unchanged in the urine.[1] Studies have shown that within 48 hours, approximately 61% of an oral dose and 75% of an intravenous dose are recovered in the urine as the parent drug.[4][10]

-

Renal Clearance: The renal clearance of this compound is high, with mean values around 181-198 mL/min.[4][10] This rate exceeds typical glomerular filtration rates, implying that active tubular secretion is a key mechanism in its renal elimination.[2][10]

-

Biliary Excretion: In animal models, the route of excretion can vary by species. While renal excretion is the major pathway in monkeys (and humans), both renal and biliary excretion are significant routes in rats and possibly dogs.[7][11]

Bioavailability

This compound exhibits high oral bioavailability, making the oral formulation a highly effective option for clinical use.

-

Absolute Bioavailability: The absolute bioavailability of oral this compound is consistently reported to be high, at approximately 89%.[1][2][4][10] This indicates that the vast majority of an orally administered dose reaches systemic circulation.

-

Dose Proportionality: The pharmacokinetics of this compound are linear, with both Cmax and AUC increasing in proportion to the administered dose across ranges of 50 mg to 200 mg.[1][12]

Summary of Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound derived from studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetics of Oral this compound in Healthy Adults

| Dose | Population | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t½ (h) | Reference(s) |

|---|---|---|---|---|---|---|

| 50 mg | Chinese | 0.72 | 0.85 - 1.21 | 3.97 (AUClast) | 5.19 - 6.28 | [1][12] |

| 100 mg | Chinese | 1.62 | 0.85 - 1.21 | 8.71 (AUClast) | 5.19 - 6.28 | [12] |

| 200 mg | Chinese | 2.73 | 0.85 - 1.21 | 18.03 (AUClast) | 5.19 - 6.28 | [12] |

| 500 mg | Caucasian | 4.65 | 1.25 | 28.1 (AUC0-∞) | 7.0 |[4][10] |

Table 2: Pharmacokinetics of Intravenous this compound in Healthy Adults

| Dose | Population | Cmax (μg/mL) | AUC (μg·h/mL) | t½ (h) | Reference(s) |

|---|

| 400 mg (1h infusion) | Caucasian | 5.53 | 25.4 (AUC0-∞) | 6.6 |[4][10] |

Experimental Protocols & Methodologies

The data presented in this guide are derived from rigorous clinical pharmacology studies. The following sections outline the typical methodologies employed.

Absolute Bioavailability Study Protocol

A common design to determine the absolute bioavailability of an oral drug is a randomized, open-label, two-period crossover study.

-

Subject Recruitment: Healthy male and female volunteers are enrolled after screening for inclusion/exclusion criteria.

-

Study Periods: The study consists of two treatment periods separated by a washout period (e.g., 7 days) to ensure complete elimination of the drug from the previous period.

-

Drug Administration:

-

Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose). Urine is also collected over specified intervals to determine renal clearance.[4]

-

Data Analysis: Plasma and urine concentrations of this compound are determined using a validated analytical method. Pharmacokinetic parameters (AUC, Cmax, t½, etc.) are calculated using non-compartmental analysis.[1] Absolute bioavailability (F) is calculated as:

-

F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

-

Analytical Quantification Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a standard method for the accurate quantification of this compound in biological matrices.[1][13]

-

Sample Preparation: Plasma samples are typically prepared via protein precipitation.[1] An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the drug is collected.

-

Chromatographic Separation: The extract is injected into an HPLC system. Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., water and acetonitrile).[14][15]

-

Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.[16]

-

Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[1] A typical linear range for this compound is 2.0 to 1000 ng/mL, with a lower limit of quantification (LLOQ) of around 2.0 ng/mL.[1]

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate a typical experimental workflow for a bioavailability study and the molecular mechanism of action for this compound.

Caption: Workflow for a two-period crossover absolute bioavailability study.

Caption: Mechanism of action of this compound via inhibition of bacterial enzymes.

References

- 1. Pharmacokinetics and Safety Evaluation of a New Generic this compound: A Phase I Bioequivalence Study in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and microbial susceptibility studies of this compound | Infection Update [infectweb.com]

- 4. Pharmacokinetics and absolute bioavailability of this compound, a new fluoroquinolone antibiotic, in healthy male and female Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment outcomes of oral this compound in acute complicated urinary tract infection and pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics and Pharmacodynamics of this compound in Plasma and Alveolar Epithelial Lining Fluid of Critically Ill Thai Patients With Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, tissue distribution, and excretion of this compound, a new fluoroquinolone antibiotic, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Tissue Distribution, and Excretion of this compound, a New Fluoroquinolone Antibiotic, in Rats, Dogs, and Monkeys | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Population Pharmacokinetics and Pharmacodynamics of this compound in Plasma and Alveolar Epithelial Lining Fluid of Critically Ill Thai Patients With Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Blueprint of a Potent Antibacterial: Unraveling Sitafloxacin's Structure-Efficacy Relationship

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sitafloxacin, a fourth-generation fluoroquinolone, stands as a formidable agent in the ongoing battle against bacterial infections. Its broad spectrum of activity, encompassing Gram-positive, Gram-negative, anaerobic, and atypical bacteria, is intrinsically linked to its unique chemical architecture.[1][2] This technical guide delves into the core principles of this compound's antibacterial efficacy, focusing on the intricate relationship between its chemical structure and its potent bactericidal action. Through a detailed examination of its mechanism of action, structure-activity relationships (SAR), quantitative efficacy data, and the experimental protocols used for its evaluation, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Assault on Bacterial Replication

The bactericidal activity of this compound stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[4] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is predominantly inhibited.[5]

This compound exerts its effect by binding to the enzyme-DNA complex, stabilizing it in a state where the DNA strands are cleaved.[4][6] This action prevents the subsequent re-ligation of the DNA, leading to an accumulation of double-strand breaks.[6] These breaks are lethal to the bacterium as they halt DNA replication and trigger a cascade of events culminating in cell death.[6]

A key feature of this compound is its balanced, dual-targeting activity. Unlike many other fluoroquinolones that show a preference for either DNA gyrase or topoisomerase IV, this compound inhibits both enzymes with high and comparable affinity.[5][7] This dual inhibition is significant as it is believed to contribute to a lower incidence of resistance development. For a bacterium to develop resistance, it would need to acquire mutations in the genes encoding both target enzymes.[5]

The Role of Chemical Structure in Antibacterial Efficacy

The potent and broad-spectrum antibacterial activity of this compound is a direct consequence of the specific chemical moieties attached to its core quinolone structure. The following diagram and analysis detail the contribution of each key functional group to its overall efficacy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity and MIC of this compound against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 5. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Journal of the Medical Association of Thailand (J Med Assoc Thai) [jmatonline.com]

Methodological & Application

In Vitro Susceptibility Testing Methods for Sitafloxacin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Sitafloxacin, a fluoroquinolone antibiotic. The described methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with findings from published research on this compound.

Disclaimer: As of the latest updates, neither CLSI nor EUCAST has established official clinical breakpoints or quality control ranges for this compound. The interpretive criteria and quality control ranges provided herein are based on published research and should be considered tentative. Individual laboratories should validate these methods for their own use.

Data Presentation

Table 1: Proposed Minimum Inhibitory Concentration (MIC) Breakpoints for this compound

| Bacterial Species/Group | MIC Breakpoint (mg/L) - Susceptible | Reference(s) |

| Haemophilus influenzae | ≤ 1 or ≤ 2 | [1] |

| Neisseria gonorrhoeae | ≤ 0.12 | [1] |

| Gram-Negative Bacilli (Urinary Isolates) | ≤ 2 | [1] |

| Gram-Negative Bacilli (Blood Isolates) | ≤ 1 | [1] |

Table 2: Proposed Zone Diameter Breakpoints for this compound (5 µg disk)

| Bacterial Species/Group | Zone Diameter (mm) - Susceptible | Reference(s) |

| Haemophilus influenzae | ≥ 19 (for MIC ≤ 1 mg/L) or ≥ 16 (for MIC ≤ 2 mg/L) | [1] |

| Neisseria gonorrhoeae | ≥ 34 (for MIC ≤ 0.12 mg/L) | [1] |

| Gram-Negative Bacilli (Urinary Isolates) | ≥ 16 (for MIC ≤ 2 mg/L) | [1] |

| Gram-Negative Bacilli (Blood Isolates) | ≥ 18 (for MIC ≤ 1 mg/L) | [1] |

| General Breakpoint Proposal | ≥ 19 (for MIC ≤ 1 mg/L) or ≥ 16 (for MIC ≤ 2 mg/L) | [1] |

Table 3: Epidemiological Cut-off Values (ECOFFs) for this compound

| Bacterial Species | MIC ECOFF (mg/L) | Zone Diameter ECOFF (mm) | Reference(s) |

| Escherichia coli | 0.032 | 26 | [2] |

| Klebsiella pneumoniae | 0.064 | 25 | [2] |

| Proteus mirabilis (tentative) | 0.125 | 24 | [2] |

| Pseudomonas aeruginosa | 0.5 | 24 | [2] |

| Acinetobacter baumannii | 0.064 | 25 | [2] |

| Staphylococcus aureus | 0.125 | 26 | [2] |

| Enterococcus faecalis | 0.5 | 21 | [2] |

| Enterococcus faecium | 0.25 | 22 | [2] |

| Streptococcus pneumoniae | 0.125 | Not Applicable | [2] |

Table 4: Quality Control (QC) Reference Strains

| QC Strain | Method | Proposed Acceptable Range | Reference(s) |

| Escherichia coli ATCC 25922 | Broth Microdilution (MIC) | Validate internally | [2] |

| Disk Diffusion (Zone Diameter) | Validate internally | [2] | |

| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution (MIC) | Validate internally | [2] |

| Disk Diffusion (Zone Diameter) | Validate internally | [2] | |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC) | Validate internally | [2] |

| Disk Diffusion (Zone Diameter) | Validate internally | [2] | |

| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution (MIC) | Validate internally | [2] |

| Disk Diffusion (Zone Diameter) | Validate internally | [2] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound analytical standard

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Multichannel pipette

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 mg/L in a suitable solvent (e.g., sterile deionized water with minimal NaOH to dissolve).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add an additional 50 µL of the this compound stock solution to the wells in the first column.

-

Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, typically up to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

-

This will result in a this compound concentration range of 0.002 to 64 mg/L in the final test volume.[2]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Within 15 minutes of preparation, inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum.

-

The final volume in each well will be 100 µL.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

The sterility control well should remain clear, and the growth control well should show distinct turbidity.

-

Compare the results for QC strains with the established acceptable ranges.

-

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium to determine the MIC.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains for testing and QC strains

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., multipoint inoculator)

Protocol:

-

Preparation of this compound-Agar Plates:

-